molecular formula C29H31N3O7 B10778636 2-{[4-(2-Acetylamino-2-pentylcarbamoyl-ethyl)-naphthalen-1-YL]-oxalyl-amino}-benzoic acid

2-{[4-(2-Acetylamino-2-pentylcarbamoyl-ethyl)-naphthalen-1-YL]-oxalyl-amino}-benzoic acid

Cat. No.: B10778636
M. Wt: 533.6 g/mol
InChI Key: UESXELNYBIOROE-QHCPKHFHSA-N
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Description

2-{[4-(2-Acetylamino-2-pentylcarbamoyl-ethyl)-naphthalen-1-YL]-oxalyl-amino}-benzoic acid is a complex organic compound belonging to the class of acylaminobenzoic acid derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-Acetylamino-2-pentylcarbamoyl-ethyl)-naphthalen-1-YL]-oxalyl-amino}-benzoic acid involves multiple steps, starting from readily available precursors. The key steps typically include:

    Acylation: Introduction of the acetylamino group.

    Carbamoylation: Addition of the pentylcarbamoyl group.

    Naphthylation: Attachment of the naphthalene moiety.

    Oxalylation: Incorporation of the oxalyl group.

    Benzoic Acid Derivatization: Final attachment to the benzoic acid backbone.

Each step requires specific reagents and conditions, such as the use of acyl chlorides, carbamoyl chlorides, and naphthalene derivatives under controlled temperatures and pH conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-Acetylamino-2-pentylcarbamoyl-ethyl)-naphthalen-1-YL]-oxalyl-amino}-benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-{[4-(2-Acetylamino-2-pentylcarbamoyl-ethyl)-naphthalen-1-YL]-oxalyl-amino}-benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(2-Acetylamino-2-pentylcarbamoyl-ethyl)-naphthalen-1-YL]-oxalyl-amino}-benzoic acid involves its interaction with protein tyrosine phosphatase 1B (PTP1B). By inhibiting PTP1B, the compound enhances insulin signaling, which can improve glucose uptake and reduce blood sugar levels. This makes it a promising candidate for the treatment of type II diabetes .

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-4-[(carboxycarbonyl)(2-carboxyphenyl)amino]-N-pentyl-1-naphthylalaninamide
  • Other acylaminobenzoic acid derivatives

Uniqueness

2-{[4-(2-Acetylamino-2-pentylcarbamoyl-ethyl)-naphthalen-1-YL]-oxalyl-amino}-benzoic acid is unique due to its specific structure, which confers high selectivity and potency as a PTP1B inhibitor. This distinguishes it from other similar compounds that may have different functional groups or less specificity .

Properties

Molecular Formula

C29H31N3O7

Molecular Weight

533.6 g/mol

IUPAC Name

2-[[4-[(2S)-2-acetamido-3-oxo-3-(pentylamino)propyl]naphthalen-1-yl]-oxaloamino]benzoic acid

InChI

InChI=1S/C29H31N3O7/c1-3-4-9-16-30-26(34)23(31-18(2)33)17-19-14-15-25(21-11-6-5-10-20(19)21)32(27(35)29(38)39)24-13-8-7-12-22(24)28(36)37/h5-8,10-15,23H,3-4,9,16-17H2,1-2H3,(H,30,34)(H,31,33)(H,36,37)(H,38,39)/t23-/m0/s1

InChI Key

UESXELNYBIOROE-QHCPKHFHSA-N

Isomeric SMILES

CCCCCNC(=O)[C@H](CC1=CC=C(C2=CC=CC=C12)N(C3=CC=CC=C3C(=O)O)C(=O)C(=O)O)NC(=O)C

Canonical SMILES

CCCCCNC(=O)C(CC1=CC=C(C2=CC=CC=C12)N(C3=CC=CC=C3C(=O)O)C(=O)C(=O)O)NC(=O)C

Origin of Product

United States

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